Tanshindiol B

Vue d'ensemble

Description

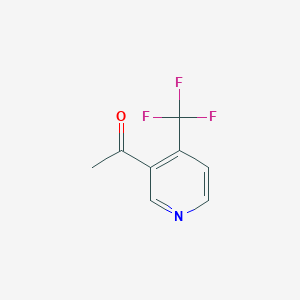

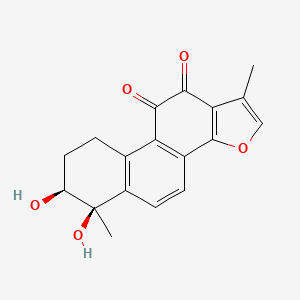

Tanshindiol B is a naphthaquinone diterpene . It has been found to inhibit the growth of GBM (Glioblastoma multiforme) by inducing noptosis, a form of NQO1-dependent necrosis .

Synthesis Analysis

A concise and efficient approach was established for the divergent total synthesis of (±)-tanshindiol B from a ubiquitous ene intermediate in 1–2 steps . This critical intermediate was derived from (±)-tanshinol B, which was synthesized in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key step .Molecular Structure Analysis

The molecular formula of Tanshindiol B is C18H16O5 . The molecular weight is 312.32 .Chemical Reactions Analysis

Tanshindiol B triggers significant cell death, which does not fit the criteria of apoptosis but oxidative stress-induced necrosis .Physical And Chemical Properties Analysis

Tanshindiol B has a molecular weight of 312.32 and a molecular formula of C18H16O5 .Applications De Recherche Scientifique

- Studies suggest that Tanshindiol B may help prevent age-related diseases and support overall health by neutralizing harmful reactive oxygen species (ROS) .

- It may modulate inflammatory pathways, such as NF-κB and MAPK, thereby reducing inflammation and tissue damage .

- Some studies suggest that it enhances nitric oxide production, promoting vasodilation and maintaining healthy blood flow .

- Its potential mechanisms include inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth. However, further studies are needed to validate these findings .

- Researchers have explored its impact on Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .

- The stereochemistry of Tanshindiol B’s diol group influences its inhibitory activity against EZH2. This finding highlights its potential as an epigenetic modulator .

Antioxidant Properties

Anti-Inflammatory Effects

Cardiovascular Health

Anticancer Activity

Neuroprotective Potential

Epigenetic Regulation

Mécanisme D'action

Target of Action

Tanshindiol B, a naphthaquinone diterpene, primarily targets the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and is often associated with cancer when dysregulated .

Mode of Action

Tanshindiol B inhibits the activity of EZH2 . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between Tanshindiol B and EZH2 is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by Tanshindiol B is the histone methylation pathway . By inhibiting EZH2, Tanshindiol B can alter the methylation status of histones, which can lead to changes in gene expression. These changes can have downstream effects on various cellular processes, including cell growth and differentiation .

Result of Action

Tanshindiol B has been shown to inhibit the growth of glioblastoma multiforme (GBM) cells . This is likely due to its inhibition of EZH2, leading to changes in gene expression that inhibit cell growth .

Safety and Hazards

Tanshindiol B is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

Propriétés

IUPAC Name |

(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKDBIDPGKCZJS-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317754 | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tanshindiol B | |

CAS RN |

97465-70-8 | |

| Record name | Tanshindiol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97465-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshindiol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Tanshindiol B in the context of traditional medicine?

A1: Tanshindiol B is a bioactive compound found in Salvia miltiorrhiza Bunge, a plant commonly known as Dan Shen in traditional Chinese medicine. This plant has a long history of use in treating heart disease. []

Q2: How is Tanshindiol B synthesized in the laboratory?

A2: Tanshindiol B can be synthesized using the Diels-Alder reaction. This involves reacting 3-methyl-4,5-benzofurandione with specifically substituted vinylcyclohexenes. The use of ultrasound significantly enhances the efficiency of this reaction and favors the formation of the naturally occurring isomer of Tanshindiol B. [, , ]

Q3: Are there alternative synthetic routes to Tanshindiol B?

A3: Yes, a more recent approach utilizes a ubiquitous ene intermediate derived from (±)-tanshinol B to synthesize (±)-Tanshindiol B in just 1-2 steps. This method boasts improved efficiency compared to previous strategies. []

Q4: What biological activity has been observed for Tanshindiol B?

A4: Research suggests that Tanshindiol B may play a role in protecting the heart from damage following periods of oxygen deprivation (hypoxia). Specifically, it has shown promise in improving the recovery of cardiac contractile force after reoxygenation in isolated rat hearts. [] Additionally, the stereochemistry of the diol group in Tanshindiol B influences its inhibitory activity against EZH2, an enzyme involved in gene regulation. []

Q5: How does the structure of Tanshindiol B relate to its activity?

A5: While Tanshindiol B demonstrates promising bioactivity, research suggests that the specific arrangement of its diol group plays a crucial role in its ability to inhibit EZH2. Further investigations are needed to fully understand the structure-activity relationships of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B3030767.png)